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molecular formula C8H12N2 B1366826 Hexahydro-1H-pyrrolizine-7a-carbonitrile CAS No. 68295-48-7

Hexahydro-1H-pyrrolizine-7a-carbonitrile

Cat. No. B1366826
M. Wt: 136.19 g/mol
InChI Key: DZPUBMXGEQJERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C1CC2=[N+](C1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[K:1][C:2]#[N:3].[N+:4]12=[C:8]([CH2:7][CH2:6][CH2:5]1)[CH2:9][CH2:10][CH2:11]2.[OH2:12]>>[C:2](#[N:3])[C:8]12[N:4]([CH2:5][CH2:6][CH2:7]1)[CH2:11][CH2:10][CH2:9]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[K]
Name
C1CC2=[N+](C1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CC2=[N+](C1)CCC2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
N#CC12CCCN1CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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